molecular formula C20H24N6O2 B5670027 5-methyl-1'-{[3-(5-methyl-2-furyl)-1H-pyrazol-5-yl]carbonyl}-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]

5-methyl-1'-{[3-(5-methyl-2-furyl)-1H-pyrazol-5-yl]carbonyl}-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]

Cat. No. B5670027
M. Wt: 380.4 g/mol
InChI Key: CEFJBKBTCZONQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Compounds with structures related to "5-methyl-1'-{[3-(5-methyl-2-furyl)-1H-pyrazol-5-yl]carbonyl}-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]" often exhibit notable biological activities, making them subjects of interest in pharmaceutical sciences and materials research. These compounds' complex molecular architectures, including spiro configurations and fused ring systems, contribute to their unique properties and potential applications (Whelan et al., 1995).

Synthesis Analysis

The synthesis of complex heterocyclic compounds typically involves multi-step synthetic strategies, employing techniques such as three-component condensation reactions. These methods enable the efficient construction of the compound's core structure, incorporating the spiro configuration and the necessary functional groups (Shestopalov et al., 2002).

Molecular Structure Analysis

The molecular structure of compounds similar to the one is characterized by X-ray diffraction and NMR spectroscopy. These techniques provide insights into the compounds' conformational preferences, the spatial arrangement of atoms, and the influence of substituents on the overall molecular geometry. The preferred conformations observed in solution and solid-state can significantly impact the compound's reactivity and interaction with biological targets (Li et al., 2013).

Chemical Reactions and Properties

Compounds with this level of structural complexity can participate in a variety of chemical reactions, offering versatile reactivity profiles. The presence of multiple functional groups allows for selective modifications, which can be leveraged to explore new chemical spaces or enhance the compound's biological activity. The spiro configuration and fused ring systems often contribute to the stability and reactivity of these molecules (Rahmati et al., 2012).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the compound's behavior in different environments. These properties are influenced by the molecular structure, particularly the arrangement and type of functional groups and the overall molecular shape. Such characteristics are essential for predicting the compound's suitability for various applications, including pharmaceutical formulations (Halim & Ibrahim, 2022).

Chemical Properties Analysis

The chemical properties, including reactivity with different reagents, stability under various conditions, and the potential for undergoing specific chemical transformations, are key to harnessing the compound's full potential. Studies often focus on the interaction of these compounds with potential biological targets, exploring their mechanism of action at the molecular level (Gubaidullin et al., 2014).

properties

IUPAC Name

[5-(5-methylfuran-2-yl)-1H-pyrazol-3-yl]-(5-methylspiro[6,7-dihydro-1H-imidazo[4,5-c]pyridine-4,4'-piperidine]-1'-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O2/c1-13-3-4-17(28-13)15-11-16(24-23-15)19(27)26-9-6-20(7-10-26)18-14(21-12-22-18)5-8-25(20)2/h3-4,11-12H,5-10H2,1-2H3,(H,21,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEFJBKBTCZONQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=CC(=NN2)C(=O)N3CCC4(CC3)C5=C(CCN4C)NC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.